5-bromo-N-methoxy-N-methylnicotinamide
Overview
Description
5-Bromo-N-methoxy-N-methylnicotinamide is a chemical compound with the molecular formula C8H9BrN2O2 and a molecular weight of 245.07 g/mol . It is a derivative of nicotinamide, featuring a bromine atom at the 5-position and methoxy and methyl groups attached to the nitrogen atom of the amide group. This compound is of interest in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-methoxy-N-methylnicotinamide typically involves the bromination of nicotinamide followed by methylation and methoxylation. One common method includes the reaction of nicotinamide with bromine in the presence of a suitable solvent to introduce the bromine atom at the 5-position. This is followed by the reaction with methyl iodide and sodium methoxide to introduce the methoxy and methyl groups .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-methoxy-N-methylnicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the nitrogen or bromine atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted nicotinamide derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound.
Hydrolysis: Yields nicotinic acid and corresponding amines.
Scientific Research Applications
5-Bromo-N-methoxy-N-methylnicotinamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 5-bromo-N-methoxy-N-methylnicotinamide is not fully elucidated. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or modulation of receptor activity. Further research is needed to fully understand its molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N,5-Dimethoxy-N-methylnicotinamide
- N,N-Dimethylnicotinamide
- 6-Chloro-N-ethyl-N-methylnicotinamide
- 5-Bromo-4-N,N-dimethylamino-2-methoxypyrimidine
- Methyl 5-bromo-3-methoxypicolinate
Uniqueness
5-Bromo-N-methoxy-N-methylnicotinamide is unique due to the presence of both bromine and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to other nicotinamide derivatives. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
5-bromo-N-methoxy-N-methylpyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-11(13-2)8(12)6-3-7(9)5-10-4-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTGVFDGOFXIPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=CN=C1)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594195 | |
Record name | 5-Bromo-N-methoxy-N-methylpyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183608-47-1 | |
Record name | 5-Bromo-N-methoxy-N-methylpyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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